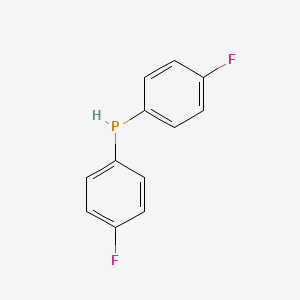

Bis(4-fluorophenyl)phosphine

Description

BenchChem offers high-quality Bis(4-fluorophenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-fluorophenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHUBXVOJVHJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)PC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537196 | |

| Record name | Bis(4-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-17-8 | |

| Record name | Bis(4-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ³¹P NMR Spectra of Bis(4-fluorophenyl)phenylphosphine Oxide in CDCl₃

This guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectra of Bis(4-fluorophenyl)phenylphosphine oxide. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organophosphorus compounds. This document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for the target molecule in a deuterated chloroform (CDCl₃) solvent.

Introduction: The Power of ³¹P NMR in Organophosphorus Chemistry

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful analytical technique for the characterization of organophosphorus compounds. The ³¹P nucleus possesses several advantageous properties, including a natural abundance of 100% and a spin quantum number of ½, which lead to high sensitivity and the generation of sharp, well-resolved NMR signals.[1] The vast chemical shift range of ³¹P NMR, spanning over 700 ppm, allows for the fine differentiation of phosphorus atoms in diverse chemical environments, making it an invaluable tool for structural confirmation, purity assessment, and reaction monitoring.[2][3]

Bis(4-fluorophenyl)phenylphosphine oxide is a triarylphosphine oxide, a class of compounds with significant applications in catalysis, materials science, and medicinal chemistry.[4][5] The presence of fluorine atoms in the molecular structure introduces an additional layer of complexity and informational richness to the ³¹P NMR spectrum through spin-spin coupling, which will be a central focus of this guide.

Predicted ³¹P NMR Spectrum of Bis(4-fluorophenyl)phenylphosphine Oxide

A detailed analysis of the molecular structure of Bis(4-fluorophenyl)phenylphosphine oxide allows for a confident prediction of its ³¹P NMR spectrum in CDCl₃.

Chemical Shift (δ)

The chemical shift of the phosphorus nucleus in phosphine oxides is influenced by the electronic nature of the substituents attached to it. For triarylphosphine oxides, the ³¹P chemical shift typically appears in the downfield region of the spectrum, generally between +20 and +50 ppm relative to the 85% H₃PO₄ standard. More specifically, a close structural analog, 4-fluorophenyl(diphenyl)phosphine oxide, has a reported ³¹P chemical shift of 28.4 ppm in CDCl₃. Given the presence of a second electron-withdrawing fluorophenyl group in our target molecule, a similar chemical shift is anticipated, likely in the range of 28-32 ppm .

Multiplicity: The Signature Triplet

The most striking feature of the ³¹P NMR spectrum of Bis(4-fluorophenyl)phenylphosphine oxide is its expected multiplicity. The phosphorus nucleus is coupled to the two fluorine-19 (¹⁹F) nuclei on the para-positions of the two equivalent fluorophenyl rings. Since ¹⁹F also has a spin of ½ and 100% natural abundance, this interaction will split the ³¹P signal into a triplet . This arises from the n+1 rule, where n is the number of equivalent coupling nuclei (in this case, two). The intensity distribution of this triplet is expected to follow the Pascal's triangle pattern of 1:2:1 . This characteristic splitting pattern is a definitive indicator of the presence of two equivalent fluorine atoms coupled to the phosphorus center.

The following diagram illustrates the spin-spin coupling interaction leading to the triplet multiplicity.

Caption: ³J(P-F) spin-spin coupling interaction.

Coupling Constant (J)

The magnitude of the through-bond coupling between the phosphorus and fluorine nuclei, denoted as the coupling constant (J), provides further structural information. In this case, the coupling occurs over three bonds (P-C-C-F), and is therefore a ³J(P-F) coupling. For similar aromatic phosphine oxides, ³J(P-F) coupling constants are typically in the range of 5-15 Hz.

Experimental Protocol for Acquiring the ³¹P NMR Spectrum

The following is a field-proven, step-by-step methodology for obtaining a high-quality ³¹P NMR spectrum of Bis(4-fluorophenyl)phenylphosphine oxide in CDCl₃. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of Bis(4-fluorophenyl)phenylphosphine oxide into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ is of high purity and low water content.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: For accurate chemical shift referencing, an external standard of 85% H₃PO₄ in a sealed capillary can be used. Alternatively, an internal standard such as triphenylphosphine (PPh₃), which has a known chemical shift, can be added, though this may complicate the spectrum if impurities are present.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Nucleus | ³¹P | The target nucleus for observation. |

| Solvent | CDCl₃ | Common deuterated solvent for organophosphorus compounds. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Program | zgpg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Decoupling | ¹H decoupled | To simplify the spectrum by removing P-H couplings. |

| Acquisition Time (AQ) | 1.5 - 2.0 s | To ensure good digital resolution. |

| Relaxation Delay (D1) | 10 - 15 s | Crucial for allowing full relaxation of the ³¹P nucleus, ensuring accurate signal integration. |

| Number of Scans (NS) | 16 - 64 | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 200 - 250 ppm | To encompass the expected chemical shift range of phosphine oxides and potential impurities. |

The experimental workflow is summarized in the diagram below.

Caption: ³¹P NMR experimental workflow.

Data Processing and Spectral Interpretation

Processing Steps

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

-

Peak Picking and Integration: Identify the peaks and integrate their areas. The integration of the triplet should show a 1:2:1 ratio.

Interpreting the Spectrum of Bis(4-fluorophenyl)phenylphosphine Oxide

The processed ³¹P NMR spectrum should exhibit a single signal, a triplet, in the region of 28-32 ppm.

-

Chemical Shift: The position of the triplet provides information about the electronic environment of the phosphorus atom.

-

Multiplicity: The triplet pattern confirms the presence of two equivalent fluorine atoms coupled to the phosphorus.

-

Coupling Constant: The separation between the lines of the triplet, measured in Hertz, gives the ³J(P-F) coupling constant. This value can be used to further confirm the structure.

-

Integration: The integral of the triplet, relative to a known internal standard if used, can provide quantitative information about the concentration of the compound.

Potential Impurities and Their Spectral Signatures

In a real-world scenario, the ³¹P NMR spectrum may show additional signals due to impurities. Potential impurities could include:

-

Starting materials: Unreacted phosphine starting materials would appear at a significantly different chemical shift, typically in the upfield region.

-

Over-oxidation or side-products: Other phosphorus-containing species formed during the synthesis may be present. Their chemical shifts and multiplicities would depend on their specific structures.

-

Hydrolysis products: Phosphine oxides can be susceptible to hydrolysis under certain conditions, although they are generally stable.

Conclusion

The ³¹P NMR spectrum of Bis(4-fluorophenyl)phenylphosphine oxide in CDCl₃ is a powerful tool for its unambiguous identification and characterization. The predicted spectrum, featuring a triplet in the downfield region, is a unique fingerprint for this molecule. By following the detailed experimental protocol and understanding the principles of chemical shift and spin-spin coupling, researchers can confidently acquire and interpret the ³¹P NMR data for this and similar organophosphorus compounds. This guide provides the necessary framework for both novice and experienced NMR users to successfully employ this technique in their research and development endeavors.

References

- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

PubChem. (n.d.). Bis(4-fluorophenyl)phenylphosphine oxide. Retrieved from [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

NPTEL IIT Bombay. (2023, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

-

University of Reading. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

- Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538.

-

Semantic Scholar. (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P NMR spectra (500 MHz) recorded in CDCl 3 at 298 K of (a) product.... Retrieved from [Link]

-

Springer. (n.d.). Phosphorus-31 NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-2-chloro-4-fluorobenzoic Acid (CAS 172404-33-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Anthranilic Acid Derivative

5-Amino-2-chloro-4-fluorobenzoic acid, registered under CAS number 172404-33-0, is a polysubstituted aromatic carboxylic acid. This compound, a derivative of anthranilic acid, has garnered significant interest in synthetic chemistry, primarily as a key building block in the agrochemical industry. Its unique arrangement of activating and deactivating groups on the benzene ring imparts specific reactivity, making it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and associated hazards, tailored for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-amino-2-chloro-4-fluorobenzoic acid is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 172404-33-0 | |

| Molecular Formula | C₇H₅ClFNO₂ | |

| Molecular Weight | 189.57 g/mol | |

| Appearance | Solid (typically grey) | |

| Boiling Point | 350.1 ± 42.0 °C (Predicted) | |

| Density | 1.574 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.03 ± 0.25 (Predicted) | |

| Solubility | Soluble in Methanol | |

| Storage | 2-8°C, under inert atmosphere |

Core Application: Intermediate in Herbicide Synthesis

The primary and most well-documented application of 5-amino-2-chloro-4-fluorobenzoic acid is its role as a crucial intermediate in the synthesis of Saflufenacil. Saflufenacil is a potent herbicide belonging to the pyrimidinedione class, which functions by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme in plants. This inhibition leads to a rapid, light-dependent cell membrane disruption and ultimately, plant death.

The synthesis of Saflufenacil involves the reaction of 5-amino-2-chloro-4-fluorobenzoic acid (or its ester derivative) with a substituted pyrimidinedione. This reaction typically forms an amide linkage, highlighting the utility of the amino and carboxylic acid functionalities of the title compound.

Experimental Protocol: Synthesis of a Saflufenacil Intermediate

The following is an illustrative experimental protocol for the synthesis of a Saflufenacil intermediate, adapted from patent literature. This demonstrates the practical application of 5-amino-2-chloro-4-fluorobenzoic acid's methyl ester.

Objective: To synthesize a key intermediate in the Saflufenacil production pathway.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.

-

Catalysis: Add 9.8g of sodium hydroxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 2 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 1 mol/L solution of dilute hydrochloric acid.

-

Separate the organic layer.

-

Dry the organic layer and concentrate it to yield the intermediate product.

-

This protocol achieved a reported yield of 90% for the intermediate.

Chemical Reactivity and Synthetic Potential

The reactivity of 5-amino-2-chloro-4-fluorobenzoic acid is dictated by the interplay of its functional groups: the electron-donating amino group and the electron-withdrawing carboxylic acid, chlorine, and fluorine substituents.

Nucleophilic Aromatic Substitution

The presence of multiple electron-withdrawing groups (carboxyl, chloro, and fluoro) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). These groups enhance the electrophilicity of the ring carbons, facilitating attack by nucleophiles. The reaction is believed to proceed through a resonance-stabilized Meisenheimer complex intermediate. This inherent reactivity allows for the substitution of the chlorine atom to introduce further molecular diversity.

Reactions of the Amino and Carboxylic Acid Groups

The amino and carboxylic acid moieties exhibit their characteristic reactivities:

-

Acylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides.

-

Esterification: The carboxylic acid group can be converted to its corresponding ester through reaction with an alcohol under acidic conditions.

These reactions provide handles for further functionalization and elaboration into more complex target molecules.

Hazards and Safety Precautions

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Safety Measures

Due to the potential hazards, the following safety precautions should be strictly adhered to when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves.

-

Use safety glasses or goggles to protect the eyes.

-

A lab coat should be worn to prevent skin contact.

-

-

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Avoid prolonged or repeated exposure.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Spectroscopic Profile

Experimentally determined spectroscopic data (NMR, IR, MS) for 5-amino-2-chloro-4-fluorobenzoic acid is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted. Researchers are strongly advised to obtain experimental data for definitive structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of all the substituents. The amine and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern, with the carbon attached to the fluorine exhibiting a characteristic large C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups:

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

-

N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-N, C-Cl, and C-F stretches: These will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (189.57). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion.

Conclusion

5-Amino-2-chloro-4-fluorobenzoic acid is a valuable and reactive intermediate, particularly in the synthesis of the herbicide Saflufenacil. Its polysubstituted aromatic structure provides a unique platform for synthetic transformations. While it presents moderate hazards requiring careful handling, its utility in the agrochemical industry is well-established. Further research into its potential applications in pharmaceuticals and other areas of chemical synthesis may reveal new opportunities for this versatile building block.

References

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

- Google Patents.

- Google Patents.

-

Patsnap Eureka. Preparation method of saflufenacil intermediate. [Link]

-

PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. [Link]

-

Scribd. (2022). Eur J Org Chem - 2022 - Jeschke. [Link]

-

Justia Patents. (2025, April 10). a new process of saflufenacil production using novel intermediates. [Link]

-

AERU, University of Hertfordshire. (2025, November 1). Saflufenacil (Ref: BAS 800H). [Link]

- Google Patents.

-

Pharmaffiliates. 172404-33-0| Chemical Name : 5-Amino-2-chloro-4-fluorobenzoic acid. [Link]

-

ResearchGate. (2025, October 18). Manufacturing Approaches of New Halogenated Agrochemicals. [Link]

Methodological & Application

Application Notes & Protocols: Bis(4-fluorophenyl)phenylphosphine Oxide as a Versatile Pre-Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This guide provides an in-depth technical overview of bis(4-fluorophenyl)phenylphosphine oxide, a highly effective and versatile air-stable pre-ligand for a range of palladium-catalyzed cross-coupling reactions. We will explore the fundamental concept of phosphine oxides as ligand precursors, the advantages conferred by their electronic and structural properties, and provide detailed, field-proven protocols for their application in key transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable catalytic systems for the synthesis of complex organic molecules.

Introduction: The Pre-Ligand Advantage

In the realm of homogeneous catalysis, phosphine ligands are paramount for stabilizing and activating metal centers, particularly palladium.[1][2] However, many electron-rich tertiary phosphines are sensitive to oxidation, necessitating handling under inert atmospheres, which can be a significant drawback for routine use and scale-up.[1]

Bis(4-fluorophenyl)phenylphosphine oxide represents a class of "pre-ligands" that elegantly circumvents this issue.[3][4] These pentavalent phosphorus compounds are robust, air- and moisture-stable solids that are easy to handle and store.[3] The core principle of their utility lies in their in situ reduction to the corresponding trivalent phosphine within the catalytic cycle. This active phosphine ligand then participates in the desired transformation.

The presence of two electron-withdrawing fluorine atoms on the phenyl rings modifies the electronic properties of the resulting phosphine ligand. This can influence the rates of oxidative addition and reductive elimination, often leading to enhanced catalytic activity and stability.[5][6] The use of bis(4-fluorophenyl)phenylphosphine oxide has been documented in a wide array of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, Negishi, and Hiyama couplings.

Key Properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₃F₂OP[7] |

| Molecular Weight | 314.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 125-131 °C[8] |

| CAS Number | 54300-32-2[7] |

The Pre-Ligand Activation Mechanism

The efficacy of phosphine oxides in catalysis hinges on their conversion to the active phosphine ligand. While various reducing agents can achieve this transformation, in the context of palladium-catalyzed cross-coupling, this reduction is often believed to occur in situ. The precise mechanism can be complex and dependent on the specific reaction components, but a simplified representation involves reduction facilitated by other reagents in the mixture or even the palladium center itself.[9]

This activation transforms the stable, easy-to-handle precursor into the catalytically active species precisely when and where it is needed, minimizing degradation and simplifying experimental setup.

Caption: In situ activation of the phosphine oxide pre-ligand.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for the synthesis of biaryl compounds.[10][11] The reaction couples an organoboron species (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex.[12] The choice of ligand is critical for achieving high yields and broad substrate scope.

The phosphine generated from bis(4-fluorophenyl)phenylphosphine oxide is highly effective in this transformation, promoting efficient coupling of a variety of aryl and heteroaryl halides. The electron-withdrawing nature of the fluorinated aryl groups can accelerate the reductive elimination step, leading to higher turnover numbers.[5][6]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of aryl bromides with arylboronic acids. Optimization of temperature, base, and solvent may be required for specific substrates, especially for less reactive aryl chlorides.

Safety Information: Bis(4-fluorophenyl)phenylphosphine oxide may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[7] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Experimental Workflow:

Caption: General experimental workflow for cross-coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and bis(4-fluorophenyl)phenylphosphine oxide (2-4 mol%, typically a 2:1 ligand-to-metal ratio).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the reaction solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, 3-5 mL). Degas the solution by bubbling the inert gas through it for 10-15 minutes or by using a freeze-pump-thaw cycle.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Parameter Summary

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

| Parameter | Typical Conditions | Causality & Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred for its stability and reliability. It is reduced in situ to the active Pd(0) species. |

| Ligand Loading | 2-4 mol% (L:Pd ratio 2:1) | A 2:1 ligand-to-metal ratio is standard for forming the active LPd(0) species and preventing palladium black precipitation. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[12] Cs₂CO₃ is more soluble and often more effective for challenging substrates. |

| Solvent | Toluene, 1,4-Dioxane, DME, often with H₂O | A polar aprotic solvent is typical. The addition of water can aid in dissolving the base and boronic acid, accelerating the reaction. |

| Temperature | 80 - 110 °C | Higher temperatures are often required to promote the oxidative addition of less reactive aryl chlorides. |

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or triflates. This reaction is fundamental in medicinal chemistry and materials science. The ligand plays a critical role in facilitating both the oxidative addition of the aryl halide and the final reductive elimination to form the C-N bond.

The phosphine derived from bis(4-fluorophenyl)phenylphosphine oxide provides the necessary electron-richness and steric bulk to promote this challenging transformation, allowing for the coupling of both primary and secondary amines with a range of aryl partners.

General Protocol for Buchwald-Hartwig Amination

Step-by-Step Procedure:

-

Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), bis(4-fluorophenyl)phenylphosphine oxide (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 mmol, 1.4 equiv) to a dry Schlenk flask.

-

Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

-

Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL). Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring & Workup: Follow the general procedures for monitoring, workup, and purification as described in the Suzuki-Miyaura protocol.

Catalytic Cycle and Parameter Summary

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

| Parameter | Typical Conditions | Causality & Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, avoiding the need for an in situ reduction step of the metal itself. |

| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | A strong, sterically hindered base is required to deprotonate the amine coordinated to the palladium center without competing as a nucleophile. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base. |

| Temperature | 80 - 110 °C | Thermal energy is required to drive the reaction, particularly the reductive elimination step, which is often rate-limiting. |

Conclusion

Bis(4-fluorophenyl)phenylphosphine oxide is a robust, versatile, and user-friendly pre-ligand for a multitude of palladium-catalyzed cross-coupling reactions. Its air-stability simplifies experimental setup without compromising the high catalytic activity required for modern synthetic chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this valuable tool in their synthetic endeavors, from small-scale discovery to process development.

References

- Phosphorus-Based C

- Bis(4-fluorophenyl)phenylphosphine oxide.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters.

- Secondary phosphine oxides as pre-ligands for nanoparticle stabiliz

- Bis(4-fluorophenyl)phenylphosphine oxide 97%. Sigma-Aldrich.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025).

- Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis.

- BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE. ChemicalBook. (2025).

- Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA.

- Suzuki Coupling. Organic Chemistry Portal.

- Enantioselective Coupling of Dienes and Phosphine Oxides. PMC, NIH.

- Air- and Moisture-Stable Secondary Phosphine Oxides as Preligands in C

- Cross coupling of phosphines and phosphine oxides.

- New approaches to fluorinated ligands and their application in c

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Synthesis and characterization of novel fluorinated polyimides.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Bis-Sonogashira cross-coupling: An expeditious approach.

- Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in C

- Phosphine synthesis by reduction. Organic Chemistry Portal.

- Phosphine ligands and c

- 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. JuSER. (2024).

- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. (2025).

Sources

- 1. chimia.ch [chimia.ch]

- 2. gessnergroup.com [gessnergroup.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | 54300-32-2 [chemicalbook.com]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. iris.unina.it [iris.unina.it]

- 12. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Leveraging Bis(4-fluorophenyl)phenylphosphine Oxide in Rhodium-Catalyzed Hydroformylation

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Bis(4-fluorophenyl)phenylphosphine oxide as a modifying ligand in rhodium-catalyzed hydroformylation. This document elucidates the underlying scientific principles, offers detailed experimental protocols, and presents a framework for optimizing reaction conditions to achieve desired product outcomes.

Introduction: The Strategic Imperative of Ligand Design in Hydroformylation

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[1] The reaction is catalyzed by transition metal complexes, most notably those of rhodium and cobalt, and its efficiency, regioselectivity (linear vs. branched aldehyde), and enantioselectivity are profoundly influenced by the choice of ligands coordinated to the metal center.[2][3]

Phosphine ligands, in particular, have been instrumental in advancing hydroformylation catalysis.[4] By modulating the steric and electronic environment of the catalytic center, phosphine ligands can significantly enhance reaction rates and direct selectivity.[4][5] The introduction of electron-withdrawing or electron-donating substituents on the phosphine ligand allows for fine-tuning of the catalyst's properties.[6]

Bis(4-fluorophenyl)phenylphosphine Oxide: A Ligand of Interest

Bis(4-fluorophenyl)phenylphosphine oxide is a trivalent phosphorus compound with the chemical formula (FC₆H₄)₂P(O)C₆H₅. While often utilized in various cross-coupling reactions and as a flame retardant, its application as a ligand in hydroformylation presents unique opportunities.[7] The key features of this ligand that influence its catalytic behavior are:

-

Phosphine Oxide Moiety: While phosphines (PR₃) are the more conventional ligands, phosphine oxides (R₃P=O) can also play a role in catalytic systems. Although they are generally considered weaker ligands than phosphines, their presence can influence the catalytic cycle.

-

Electron-Withdrawing Fluorine Substituents: The presence of two fluorophenyl groups introduces strong electron-withdrawing effects. This electronic modification can impact the back-bonding between the rhodium center and the carbonyl ligands, potentially influencing CO dissociation rates and, consequently, the overall catalytic activity and selectivity.[8]

The strategic use of Bis(4-fluorophenyl)phenylphosphine oxide in a rhodium-catalyzed system is predicated on the hypothesis that its unique electronic properties can be harnessed to control the hydroformylation process.

Mechanistic Considerations: The Hydroformylation Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps. The presence of a phosphine-type ligand like Bis(4-fluorophenyl)phenylphosphine oxide is crucial for stabilizing the active catalytic species and influencing the outcome of the reaction.

Figure 1: A simplified diagram of the rhodium-catalyzed hydroformylation cycle. The ligand (L), in this case, Bis(4-fluorophenyl)phenylphosphine oxide, plays a critical role in each step.

Experimental Protocols

The following protocols are provided as a starting point for the application of Bis(4-fluorophenyl)phenylphosphine oxide in rhodium-catalyzed hydroformylation. Optimization of these conditions is highly recommended to achieve the desired results for specific substrates.

Materials and Reagents

-

Rhodium Precursor: Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]

-

Ligand: Bis(4-fluorophenyl)phenylphosphine oxide (97% purity)

-

Substrate: Alkene of interest (e.g., 1-octene, styrene)

-

Solvent: Toluene (anhydrous)

-

Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂) (1:1 molar ratio)

-

Internal Standard: Dodecane (for GC analysis)

Catalyst Stock Solution Preparation

-

In a nitrogen-filled glovebox, accurately weigh the desired amount of [Rh(acac)(CO)₂] and Bis(4-fluorophenyl)phenylphosphine oxide. A typical ligand-to-rhodium molar ratio to start with is 4:1.

-

Dissolve the rhodium precursor and the ligand in anhydrous toluene to achieve a final rhodium concentration of approximately 1 mM.

-

Stir the solution at room temperature for 30 minutes to ensure complete dissolution and complex formation.

Hydroformylation Reaction Procedure

The following procedure describes a typical batch reaction in a high-pressure autoclave.

Figure 2: A typical experimental workflow for a hydroformylation reaction.

Step-by-Step Protocol:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.

-

Loading: Under a nitrogen atmosphere, add the catalyst stock solution, the alkene substrate (e.g., 1-octene, typically a 1000:1 substrate-to-rhodium ratio), and the internal standard (dodecane) to the autoclave.

-

Sealing and Purging: Seal the autoclave and purge it three times with nitrogen, followed by three purges with the 1:1 CO/H₂ syngas mixture.

-

Pressurization and Heating: Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the syngas mixture. Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).

-

Reaction Monitoring: Maintain a constant pressure and temperature for the duration of the reaction (e.g., 4-24 hours). Samples can be carefully taken at intervals to monitor the progress of the reaction by GC analysis.

-

Reaction Quench: After the desired time, cool the reactor to room temperature in an ice bath.

-

Depressurization: Slowly and carefully vent the excess syngas in a well-ventilated fume hood.

-

Product Analysis: Open the autoclave and take a sample of the reaction mixture for analysis by Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion, regioselectivity (linear-to-branched ratio), and yield.

Data Presentation and Interpretation

The following table presents hypothetical, yet representative, data for the hydroformylation of 1-octene using the Bis(4-fluorophenyl)phenylphosphine oxide ligand system. This data is intended to serve as a baseline for comparison and optimization.

| Entry | Temperature (°C) | Pressure (bar) | Ligand/Rh Ratio | Conversion (%) | L:B Ratio | TOF (h⁻¹) |

| 1 | 80 | 20 | 2:1 | 85 | 2.5:1 | 212 |

| 2 | 80 | 20 | 4:1 | 92 | 3.0:1 | 230 |

| 3 | 80 | 40 | 4:1 | 98 | 2.8:1 | 245 |

| 4 | 100 | 20 | 4:1 | 99 | 2.2:1 | >400 |

-

L:B Ratio: Linear to Branched Aldehyde Ratio

-

TOF (Turnover Frequency): Moles of substrate converted per mole of catalyst per hour.

Interpretation of Results:

-

Effect of Ligand/Rh Ratio: Increasing the ligand-to-rhodium ratio (Entry 1 vs. 2) can lead to higher conversion and improved regioselectivity towards the linear aldehyde. This is a common observation in phosphine-modified systems.[9]

-

Effect of Pressure: Higher syngas pressure (Entry 2 vs. 3) can increase the reaction rate and conversion, although it may have a minor impact on regioselectivity.

-

Effect of Temperature: Increasing the temperature (Entry 2 vs. 4) generally accelerates the reaction rate (higher TOF) but can sometimes lead to a decrease in linear selectivity due to increased rates of competing isomerization reactions.

Safety Considerations

-

High-Pressure Equipment: All high-pressure reactions should be conducted by trained personnel using appropriate safety shields and following established safety protocols for the specific autoclave in use.

-

Toxic Gases: Carbon monoxide is a highly toxic and flammable gas. All operations involving CO must be performed in a well-ventilated fume hood.

-

Reagent Handling: Bis(4-fluorophenyl)phenylphosphine oxide is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

Bis(4-fluorophenyl)phenylphosphine oxide represents a compelling, electronically modified ligand for rhodium-catalyzed hydroformylation. Its electron-withdrawing nature offers a lever to modulate catalytic activity and selectivity. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this ligand in their synthetic endeavors. Through systematic optimization of reaction parameters, it is anticipated that this ligand system can be tailored to achieve high efficiencies and selectivities for a range of olefinic substrates, contributing to the advancement of fine chemical and pharmaceutical synthesis.

References

-

ResearchGate. (n.d.). Phosphine ligands applied in hydroformylation. Retrieved from [Link][11]

-

MDPI. (n.d.). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Retrieved from [Link][12]

-

National Institutes of Health. (n.d.). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Retrieved from [Link][9]

-

PubChem. (n.d.). Bis(4-fluorophenyl)phenylphosphine oxide. Retrieved from [Link][10]

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Hydroformylation ( OXO ) Catalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Types of phosphorus ligands used in hydroformylation. Retrieved from [Link][5]

-

MDPI. (n.d.). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Retrieved from [Link]

-

ACS Central Science. (2021). Phosphorus-Based Catalysis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Synthesis of bis(4-aminophenoxy-4-phenyl) phenyl phosphine oxide (p-BAPPO). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Retrieved from [Link][6]

-

Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Retrieved from [Link][7]

-

Royal Society of Chemistry. (n.d.). Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. Retrieved from [Link][3]

-

Royal Society of Chemistry. (2024). Cobalt-catalysed hydroformylation of epoxides in the presence of phosphine oxides. Retrieved from [Link]

-

University of Liverpool. (n.d.). New approaches to fluorinated ligands and their application in catalysis. Retrieved from [Link]

-

MDPI. (n.d.). 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium-catalyzed hydroformylation of olefins: Effect of [bis(2,4-di-tert-butyl) pentaerythritol] diphosphite (alkanox P-24) on the regioselectivity of the reaction. Retrieved from [Link]

Sources

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. cfmot.de [cfmot.de]

- 5. researchgate.net [researchgate.net]

- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst [mdpi.com]

- 13. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Bis(4-fluorophenyl)phenylphosphine Oxide

For: Researchers, scientists, and drug development professionals.

Introduction: Advancing Biaryl Synthesis through Strategic Ligand Design

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic moieties.[1] These structural motifs are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this palladium-catalyzed transformation is profoundly influenced by the choice of phosphine ligand, which governs the catalyst's activity, stability, and selectivity.[2] This document provides a detailed experimental protocol and scientific rationale for the use of Bis(4-fluorophenyl)phenylphosphine oxide as a highly effective pre-ligand in Suzuki-Miyaura coupling reactions.

Phosphine oxides have emerged as robust, air-stable precursors to the active phosphine ligands required in the catalytic cycle. Their in-situ reduction to the corresponding phosphine circumvents the handling of often air-sensitive phosphines. Furthermore, phosphine oxides can act as stabilizing agents for the palladium catalyst, preventing the undesirable precipitation of palladium black and thereby ensuring consistent catalytic activity and reproducibility.[3]

The selection of Bis(4-fluorophenyl)phenylphosphine oxide is strategic. The presence of electron-withdrawing fluorine atoms on the phenyl rings modulates the electronic properties of the ligand. This fluorination decreases the basicity of the phosphorus center in the corresponding phosphine, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using Bis(4-fluorophenyl)phenylphosphine oxide as a pre-ligand.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Aryl Bromide | Reagent | Commercially Available | --- |

| Arylboronic Acid | Reagent | Commercially Available | --- |

| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available | Air-stable palladium precursor. |

| Bis(4-fluorophenyl)phenylphosphine oxide | 97% | Commercially Available | Air-stable pre-ligand. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dried in an oven before use. |

| 1,4-Dioxane | Anhydrous | Commercially Available | --- |

| Deionized Water | --- | --- | --- |

| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |

| Brine | Saturated | Prepared in-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and Bis(4-fluorophenyl)phenylphosphine oxide (0.04 mmol, 4 mol%).

-

Add the palladium precursor and the pre-ligand to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the reaction mixture via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Causality Behind Experimental Choices

-

Palladium Precursor: Palladium(II) acetate is a common, cost-effective, and air-stable Pd(II) source.[3] It is reduced in situ to the active Pd(0) catalyst.

-

Pre-Ligand: Bis(4-fluorophenyl)phenylphosphine oxide is used in a 2:1 molar ratio to palladium. The phosphine oxide is reduced in situ to the corresponding phosphine, which then coordinates to the palladium center to form the active catalyst. The excess ligand ensures complete coordination and stabilization of the catalyst.

-

Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[4] The use of a base is crucial for the formation of the reactive boronate species.[5]

-

Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reagents, while water is often necessary to dissolve the base and facilitate the transmetalation step.[4]

-

Temperature: A reaction temperature of 80 °C is generally sufficient to promote the reaction without causing significant decomposition of the catalyst or reagents.

Visualizing the Pre-Ligand Activation and Catalysis

The following diagram illustrates the proposed in-situ generation of the active phosphine ligand from the phosphine oxide and its entry into the catalytic cycle.

Figure 2: In-situ generation of the active catalyst from the phosphine oxide pre-ligand.

Conclusion

The use of Bis(4-fluorophenyl)phenylphosphine oxide as a pre-ligand in Suzuki-Miyaura cross-coupling reactions offers a practical and efficient method for the synthesis of biaryl compounds. Its air-stability simplifies handling, while its in-situ reduction provides a reliable source of the active phosphine ligand. The electronic modulation by the fluorine substituents contributes to the overall efficacy of the catalytic system. This protocol provides a robust starting point for researchers in academia and industry to explore the utility of this valuable pre-ligand in their synthetic endeavors.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

-

Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

- 1. BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | 54300-32-2 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Bis(4-fluorophenyl)phosphine

Welcome to the technical support guide for bis(4-fluorophenyl)phosphine. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions regarding the handling and storage of this air-sensitive reagent. Our goal is to equip you with the knowledge to prevent its oxidation, ensuring the integrity and success of your experiments.

Section 1: The Challenge of Oxidation

This section addresses the fundamental nature of bis(4-fluorophenyl)phosphine oxidation.

Q1: What is phosphine oxidation and why is bis(4-fluorophenyl)phosphine so susceptible to it?

A: Phosphine oxidation is the process where a trivalent phosphine (P(III)) is converted to a pentavalent phosphine oxide (P(V)) upon reaction with an oxidant, most commonly atmospheric oxygen. The phosphorus atom in bis(4-fluorophenyl)phosphine has a lone pair of electrons that is readily attacked by electrophilic oxygen. This reaction is often thermodynamically favorable and can proceed rapidly, especially in solution or when the phosphine is finely divided. All secondary phosphines are considered air-sensitive compounds, making the careful maintenance of inert conditions critical for their successful use.[1]

The general mechanism involves the interaction of the phosphine's lone pair with an oxygen molecule. While triarylphosphines are generally more stable than trialkylphosphines, diarylphosphines like bis(4-fluorophenyl)phosphine remain highly reactive towards oxygen.[2][3]

Caption: The oxidation pathway of bis(4-fluorophenyl)phosphine.

Q2: What are the consequences of using oxidized bis(4-fluorophenyl)phosphine in my reaction?

Section 2: Identifying Oxidation

Proactive detection is key. This section details how to confirm the purity of your phosphine.

Q3: How can I determine if my sample of bis(4-fluorophenyl)phosphine has oxidized?

A: There are several methods to check for the presence of the corresponding phosphine oxide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. ³¹P NMR is particularly powerful. The chemical shift (δ) for the trivalent phosphine will be significantly different from the pentavalent phosphine oxide.

-

Gas Chromatography-Mass Spectrometry (GC/MS): This technique can separate the phosphine from its oxide and provide their respective mass-to-charge ratios, confirming their identities.[4][5]

-

Thin-Layer Chromatography (TLC): While less definitive, a TLC plate can often show a new, more polar spot corresponding to the phosphine oxide, which will have a lower Rf value than the parent phosphine.

Q4: What specific changes should I look for in the ³¹P NMR spectrum?

A: While the exact chemical shifts can vary with the solvent and concentration, you will observe a distinct downfield shift for the phosphine oxide compared to the phosphine.

-

Bis(4-fluorophenyl)phosphine (P(III)): The ³¹P chemical shift will be in the typical range for secondary arylphosphines.

-

Bis(4-fluorophenyl)phosphine Oxide (P(V)): The ³¹P chemical shift will be significantly further downfield (a more positive ppm value). The formation of the P=O bond deshields the phosphorus nucleus, causing this shift. Monitoring the appearance and growth of this new peak relative to the starting material peak provides a quantitative measure of oxidation.

Section 3: Proactive Prevention: Best Practices for Handling and Storage

The core of preventing oxidation lies in rigorously excluding air and moisture.

Q5: What are the essential environmental controls for handling this reagent?

A: You must work under an inert atmosphere at all times. The two primary methods for achieving this are:

-

Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen) where oxygen and moisture levels are kept below 1 ppm.[6][7] This is the ideal environment for manipulating and weighing air-sensitive solids.[6]

-

Schlenk Line: A Schlenk line (or vacuum/inert gas manifold) allows you to perform reactions in glassware that can be evacuated to remove air and then backfilled with an inert gas.[8] This is a common and effective method for running reactions and handling solutions of air-sensitive compounds.

Caption: Standard workflow for an air-sensitive reaction.

Detailed Steps:

-

Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, etc.) and flame-dry it thoroughly under high vacuum to remove adsorbed water. [9]Allow it to cool to room temperature.

-

Establish Inert Atmosphere: Perform a minimum of three "evacuate-refill" cycles. This involves evacuating the flask on the Schlenk line and backfilling it with high-purity inert gas. [8]3. Solvent Addition: Transfer the required volume of degassed solvent into the reaction flask using a gas-tight syringe or by cannula transfer.

-

Reagent Addition: If you have a glovebox, weigh the bis(4-fluorophenyl)phosphine in the glovebox, seal it in the flask, and then attach it to the Schlenk line. If not, you must perform the addition under a strong positive flow of inert gas to minimize air ingress.

-

Commence Reaction: Once all reagents are added, ensure a positive pressure of inert gas (usually maintained by a bubbler) and begin stirring and/or heating as required by your procedure.

References

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Heeres, H. J. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

-

Busacca, C. A., et al. (n.d.). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3532979, Bis(4-fluorophenyl)phenylphosphine oxide. [Link]

-

Jurt, P., et al. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry, 53(24), 12855–12863. [Link]

-

Li, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16259–16267. [Link]

-

University of York. (n.d.). Degassing solvents. [Link]

-

Lin, Y.-P., et al. (2022). Method development for the determination of phosphine residues in foods. Journal of Food and Drug Analysis, 30(1), 137-147. [Link]

-

Reddit. (2015). how to deal with an air sensitive solid?. r/chemistry. [Link]

-

Pietsch, H., et al. (2016). Enantioselective Cu-Catalyzed Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts toward the Synthesis of P-Chiral Phosphines. Journal of the American Chemical Society, 138(40), 13151–13154. [Link]

-

Restek. (2024). Organophosphorus Pesticide Standard Safety Data Sheet. [Link]

-

Malan, F. P., et al. (2022). (Nitrito-κ2O:O′)bis[tris(4-fluorophenyl)phosphine-κP]silver(I). IUCrData, 7(5). [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

European Patent Office. (2004). Process for purifying phosphine oxides. EP 1241173 B1. [Link]

-

Lin, Y.-P., et al. (2022). Method development for the determination of phosphine residues in foods. ResearchGate. [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]

-

Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. U.S. Environmental Protection Agency. [Link]

-

Bode, J. (n.d.). How To: Degas Solvents. University of Rochester. [Link]

-

Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]

-

Jurt, P., et al. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Publications. [Link]

-

Jamil, R. T., & Ganti, L. (2023). Organophosphate Toxicity. StatPearls. [Link]

-

ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone. [Link]

-

MY Polymers. (n.d.). Inert Atmosphere Guide. [Link]

-

National Pesticide Information Center. (n.d.). Storage of Pesticides. [Link]

-

Centers for Disease Control and Prevention. (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. [Link]

-

Lisa, N. (2022). Inert Atmosphere. YouTube. [Link]

-

Wharmby, M. T., et al. (2015). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. Chemical Communications, 51(13), 2631-2633. [Link]

-

Ereztech. (n.d.). Tris(4-fluorophenyl)phosphine. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]

-

Deacon, G. B., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Semantic Scholar. [Link]-Deacon-Junk/8521e42841682701b22e11891d4e08212e3e2b20)

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Purification of Bis(4-fluorophenyl)phenylphosphine Oxide

Welcome to the technical support center for the purification of Bis(4-fluorophenyl)phenylphosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the key physical properties of Bis(4-fluorophenyl)phenylphosphine oxide relevant to its purification?

A1: Understanding the physical properties of Bis(4-fluorophenyl)phenylphosphine oxide is fundamental to designing an effective purification strategy. Key properties are summarized in the table below. The relatively high melting point suggests that it is a solid at room temperature, making recrystallization a viable purification method.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃F₂OP | |

| Molecular Weight | 314.27 g/mol | |

| Melting Point | 125-131 °C | |

| Appearance | White to off-white solid | [Various Suppliers] |

Q2: What are the most common impurities I might encounter when synthesizing Bis(4-fluorophenyl)phenylphosphine oxide?

A2: The impurity profile largely depends on the synthetic route employed. Two common routes to triarylphosphine oxides are the oxidation of the corresponding triarylphosphine and the reaction of a phosphorus halide with a Grignard reagent.[1][2]

-

From Oxidation of Bis(4-fluorophenyl)phenylphosphine: The primary impurity would be the unreacted starting phosphine. Over-oxidation, though less common for triarylphosphines, could potentially lead to byproducts with oxygen insertion into P-C bonds.[3]

-

From Grignard Reactions (e.g., phenyldichlorophosphine with 4-fluorophenylmagnesium bromide): Potential impurities include incompletely reacted intermediates (e.g., (4-fluorophenyl)phenylphosphine oxide), and byproducts from the Grignard reagent itself.

Q3: Is Bis(4-fluorophenyl)phenylphosphine oxide hygroscopic?

A3: Phosphine oxides, in general, can be hygroscopic.[1] It is good practice to handle and store Bis(4-fluorophenyl)phenylphosphine oxide under dry conditions to prevent the adsorption of atmospheric water. If water absorption is suspected, drying the compound under vacuum may be necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Bis(4-fluorophenyl)phenylphosphine oxide in a question-and-answer format.

Problem 1: My final product is an oil and won't solidify, even though the literature reports it as a solid.

-

Possible Cause A: Residual Solvent: The most common reason for a product failing to solidify is the presence of residual solvent.

-

Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (well below the melting point).

-

-

Possible Cause B: Significant Impurities: A high concentration of impurities can depress the melting point and lead to an oily product.

-

Solution: Analyze a small sample of the crude product by TLC or ¹H NMR to assess its purity. If significant impurities are present, proceed with a purification step like column chromatography before attempting to crystallize.

-

Problem 2: After column chromatography, I still see impurities in my final product.

-

Possible Cause A: Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your product and the impurities.

-

Solution: Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an optimal system that gives good separation (ΔRf > 0.2) between your product and the impurities.

-

-

Possible Cause B: Column Overloading: Loading too much crude material onto the column can lead to poor separation.

-

Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for packing the column.

-

-

Possible Cause C: Co-elution of Structurally Similar Impurities: Some byproducts may have very similar polarity to the desired product, making separation by standard silica gel chromatography challenging.

-

Solution: Consider using a different stationary phase, such as alumina, or employ gradient elution to improve separation. Alternatively, recrystallization after chromatography may be necessary to remove the persistent impurity.

-

Problem 3: I am getting a low yield after recrystallization.

-

Possible Cause A: The chosen solvent is too good at dissolving the product: If the compound is too soluble in the recrystallization solvent, even at low temperatures, recovery will be poor.

-

Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. You may need to screen different solvents or use a binary solvent system. For a binary system, dissolve your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Then, heat to redissolve and allow to cool slowly.

-

-

Possible Cause B: Premature crystallization during hot filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper.

-

Solution: Use a heated funnel or preheat the funnel and receiving flask with hot solvent before filtration. Use a minimal amount of hot solvent to dissolve the crude product initially.

-

Problem 4: My purified product appears discolored (e.g., yellow or brown).

-

Possible Cause A: Presence of colored impurities: Some byproducts from the synthesis may be colored.

-

Solution: If the discoloration persists after chromatography or recrystallization, you can try treating a solution of the product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon. Note that this can sometimes lead to a loss of product.

-

-

Possible Cause B: Decomposition: The compound may be decomposing due to exposure to heat, light, or air.

-

Solution: Ensure that purification steps are carried out promptly and that the final product is stored in a cool, dark place, preferably under an inert atmosphere if it is found to be sensitive.

-

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude material, as determined by TLC analysis.

-

Preparation of the Column:

-

Select an appropriate size glass column.

-

Pack the column with silica gel (60 Å, 40-63 µm) as a slurry in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[2] Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude Bis(4-fluorophenyl)phenylphosphine oxide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

-

Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a suitable volume.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Final Drying:

-

Dry the resulting solid under high vacuum to remove any residual solvent.

-

Protocol 2: Purification by Recrystallization

The choice of solvent is critical for successful recrystallization and may require some small-scale screening.

-

Solvent Selection:

-

Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate) at room temperature and upon heating.

-

The ideal solvent will dissolve the product when hot but not when cold.

-

-

Dissolution:

-

Place the crude Bis(4-fluorophenyl)phenylphosphine oxide in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

-

Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

-

Drying:

-

Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.

-

Visualizations

Troubleshooting Workflow for Purification

Caption: A decision-making workflow for purifying Bis(4-fluorophenyl)phenylphosphine oxide.

General Purification Workflow